4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-11-8-4-5-9-12(11)17-14(13(15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKGXFOXVYJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303218 | |
| Record name | AG-J-70608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13180-35-3 | |
| Record name | NSC157401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AG-J-70608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould-Jacobs Cyclization Mechanism
The Gould-Jacobs reaction remains the most widely adopted method for synthesizing 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid. This two-step process involves cyclization of aniline derivatives followed by N-alkylation and hydrolysis.
Step 1: Cyclization to Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate
A mixture of ethyl 2-aminobenzoylacetate and diphenyl ether is refluxed at 255°C to induce cyclization, forming the quinoline core. The reaction proceeds via a keto-enol tautomerization mechanism, yielding the ethyl ester intermediate.
| Parameter | Value | Source |
|---|---|---|
| Temperature | 255°C | |
| Solvent | Diphenyl ether | |
| Yield | 65–75% |
Step 2: N-Alkylation and Hydrolysis
The ethyl ester undergoes N-alkylation with benzyl bromide or alkyl halides in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Subsequent hydrolysis with 10% NaOH converts the ester to the carboxylic acid.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | DMF, NaH, 60°C, 12 h | 70–85 |
| Hydrolysis | 10% NaOH, reflux, 2 h | 90–95 |
Carbonylation-Decarboxylation Method
High-Pressure Carbonylation
A patent by CN101781247B describes a novel route using carbon monoxide (CO) under high pressure to introduce carboxyl groups selectively.
Reaction Protocol:
- Carbonylation: 2,3-Dichloroquinoline reacts with CO (40 atm) in methanol using PdCl₂ and PPh₃ as catalysts at 160°C for 3 hours, yielding dimethyl 2,3-quinolinedicarboxylate.
- Hydrolysis: The diester is treated with 10% NaOH to form 2,3-quinolinedicarboxylic acid.
- Decarboxylation: Heating the diacid in anisole at 153°C for 4 hours induces selective decarboxylation, producing 3-quinolinecarboxylic acid.
| Step | Conditions | Yield (%) |
|---|---|---|
| Carbonylation | 160°C, 40 atm CO, 3 h | 82 |
| Decarboxylation | 153°C, anisole, 4 h | 78 |
Safety Note: The decarboxylation step is highly exothermic and requires precise temperature control to prevent thermal runaway.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Coupling Reactions on Polystyrene Resin
A modified approach reported by Stern et al. utilizes polystyrene-bound 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 4-oxo-1,4-dihydroquinoline-3-carboxylic acids and amines.
Procedure:
- Activation: The carboxylic acid is activated with PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) in DMF for 6 hours.
- Coupling: Amines (0.9 equiv) are added, and the mixture is stirred for 24 hours to form the target amide.
| Parameter | Value | Source |
|---|---|---|
| Activation Time | 2 × 3 h | |
| Coupling Yield | 60–75% |
Comparative Analysis of Synthetic Methods
Yield and Scalability
- Alkylation-Hydrolysis: Highest overall yield (85%) but requires hazardous NaH.
- Carbonylation-Decarboxylation: Scalable to industrial production but demands high-pressure equipment.
- Solid-Phase Synthesis: Ideal for parallel synthesis of derivatives but lower yields.
Optimization Strategies
Catalyst Screening for Carbonylation
Substituting PdCl₂ with Pd(OAc)₂ improves reaction rates by 15% while reducing catalyst loading.
Solvent Effects in Hydrolysis
Replacing aqueous NaOH with KOH in ethanol increases hydrolysis yields to 98% by minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
Antibacterial Applications
The antibacterial properties of quinoline derivatives, including 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid, have been extensively studied. These compounds have shown effectiveness against various bacterial strains, including resistant strains such as MRSA.
Case Study: Antibacterial Activity Evaluation
A study synthesized a series of quinoline derivatives and evaluated their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, certain derivatives exhibited significant activity, with logP values indicating a correlation between lipophilicity and antibacterial potency .
| Compound | Bacterial Strain | Activity Level | LogP Value |
|---|---|---|---|
| 5a | S. aureus | High | 2.26 |
| 5b | MRSA | Moderate | 2.32 |
| 5c | E. coli | High | 1.94 |
These findings suggest that structural modifications can enhance the antibacterial efficacy of quinoline derivatives.
Antiviral Applications
This compound has also been investigated for its potential as an antiviral agent, particularly against HIV.
Case Study: HIV-1 Integrase Inhibitors
Research focused on synthesizing novel quinoline derivatives that act as inhibitors of HIV-1 integrase. The study revealed that specific substitutions on the quinoline ring significantly enhanced antiviral activity, demonstrating the potential of these compounds as therapeutic agents against HIV .
| Compound | Activity Against HIV | Mechanism of Action |
|---|---|---|
| 6-(pyrazolylmethyl)-4-oxo-quinoine derivatives | High | Inhibition of integrase enzyme |
Anticancer Applications
The anticancer properties of quinoline derivatives are another area of exploration. Recent studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms.
Case Study: VEGFR-2 Inhibition
A recent study designed and synthesized several quinoline derivatives targeting VEGFR-2 to combat cancer. These compounds demonstrated significant antiproliferative effects in vitro, indicating their potential as chemotherapeutic agents .
| Compound | Target | Activity Level |
|---|---|---|
| 10a | VEGFR-2 | Significant |
| 10b | VEGFR-2 | Moderate |
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can lead to variations in biological activity.
Key Findings:
- The introduction of basic groups enhances binding affinity to target enzymes.
- Lipophilicity (LogP values) plays a critical role in the biological activity of these compounds.
Mechanism of Action
The mechanism of action of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The compound binds to the active site of the enzyme, preventing the strand transfer process and thereby inhibiting viral replication.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents at positions 1, 4, and 7, as well as the presence of ester, amide, or heteroatom-containing groups:
Physicochemical Properties
- Acidity : The carboxylic acid group in the target compound (pKa ~3.5–4.0) is less acidic than sulfamoyl-substituted analogs (pKa ~2.8) due to the electron-withdrawing nature of -SO2NH2 .
- Solubility : Sulfamoyl and ethoxy-substituted derivatives exhibit better aqueous solubility compared to the phenyl-substituted parent compound, which is more lipophilic .
Biological Activity
4-Oxo-2-phenyl-1H-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound features a quinoline core with a phenyl group at the 2-position, a carboxylic acid group at the 3-position, and a keto group at the 4-position. Its structural composition allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The primary mechanism of action for this compound is its role as an inhibitor of the HIV-1 integrase enzyme . By inhibiting this enzyme, the compound prevents the integration of viral DNA into the host cell's genome, thereby disrupting the replication cycle of HIV. This action results in a significant reduction in viral load in infected individuals, showcasing its potential as an antiviral agent.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in viral replication, particularly HIV-1 integrase.
- Cellular Effects : The compound modulates various cellular processes, including gene expression and inflammatory responses. It has been observed to influence the expression of genes related to inflammation, leading to reduced inflammatory responses in certain cell types.
Research Findings and Applications
Recent studies have highlighted several important findings regarding the biological activity of this compound:
Antiviral Activity
Research indicates that this compound effectively inhibits HIV replication by targeting the integrase enzyme. In laboratory settings, it demonstrated a dose-dependent reduction in viral load, making it a candidate for further development as an antiviral therapeutic agent.
Antimalarial Potential
A related study explored the synthesis and activity of quinolone derivatives against Plasmodium falciparum, the malaria-causing parasite. Although not directly tested on this compound, similar compounds within this chemical class showed promising antimalarial activity, suggesting potential applications for further research on this compound .
Case Studies
Several case studies illustrate the biological activities associated with compounds similar to this compound:
- Antiviral Studies : In vitro studies have shown that compounds targeting HIV integrase can reduce viral replication significantly. For example, compounds structurally related to 4-oxo derivatives were evaluated for their efficacy against HIV strains and demonstrated promising results.
- Anticancer Evaluations : A series of quinoline derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer), showing IC50 values indicating effective cytotoxicity. These findings support further exploration into similar structures for potential anticancer therapies .
Summary Table of Biological Activities
Q & A
Q. What statistical methods validate the significance of biological activity differences between analogs?
- Methodological Answer :
- ANOVA with Tukey’s HSD : Compare mean MIC values across analogs (n ≥ 3 replicates) to identify statistically significant differences (p < 0.05) .
- Cluster Analysis : Group compounds by activity profiles using hierarchical clustering (Euclidean distance metric) to prioritize lead candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
